![molecular formula C18H18N4O3 B2721309 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide CAS No. 2034372-28-4](/img/structure/B2721309.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide is a complex organic molecule characterized by a pyrido[2,3-d]pyrimidine core fused with phenyl and propanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic synthesis methods. Initial steps often include the formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions. The introduction of the 3-phenylpropanamide group usually requires coupling reactions such as amide bond formation. Reaction conditions might involve catalysts, varying temperatures, and specific solvents to achieve the desired yield and purity.
Industrial Production Methods: For large-scale industrial production, continuous flow synthesis or batch processes are used. These methods focus on optimizing yield, reducing impurities, and ensuring consistent quality. Automation and process monitoring play critical roles in industrial setups to maintain efficient production and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form higher oxidation state products.
Reduction: : Certain functional groups within the compound can be selectively reduced.
Substitution: : Nucleophilic substitution reactions can modify specific sites on the molecule.
Oxidation: : Hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents or strong nucleophiles in aprotic solvents.
Major Products Formed: The products vary depending on the reaction type. Oxidation might yield oxidized derivatives of the parent compound, while reduction could lead to partially or fully reduced species. Substitution reactions provide modified analogs with potentially altered biochemical properties.
Scientific Research Applications
This compound finds extensive use in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules, particularly in medicinal chemistry.
Biology: Serves as a probe to study biochemical pathways and molecular interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with biological targets.
Industry: Applied in the development of specialized chemical materials and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with specific enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to downstream effects in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Compared to other pyrido[2,3-d]pyrimidine derivatives, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide stands out due to its unique combination of functional groups that enhance its chemical reactivity and biological activity.
Similar Compounds:2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin analogs
Phenylpropanamide derivatives
Other pyrimidine-based compounds
This compound is a fascinating compound with diverse applications and unique chemical properties, making it a valuable tool in both scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-15(9-8-13-5-2-1-3-6-13)19-11-12-22-17(24)14-7-4-10-20-16(14)21-18(22)25/h1-7,10H,8-9,11-12H2,(H,19,23)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZTWXXIUNABSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

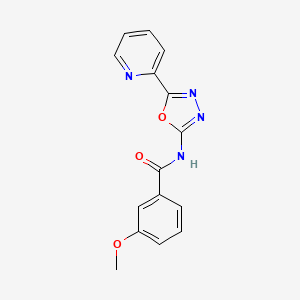

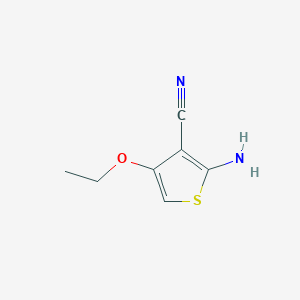
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cinnoline-3-carboxylic acid](/img/structure/B2721236.png)
![[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride](/img/structure/B2721240.png)
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide](/img/structure/B2721241.png)
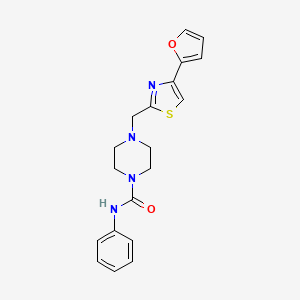
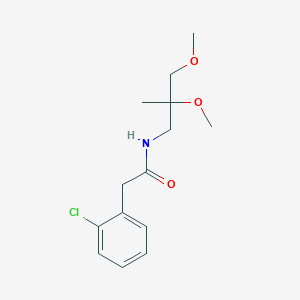
![2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE](/img/structure/B2721244.png)
![N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2721245.png)
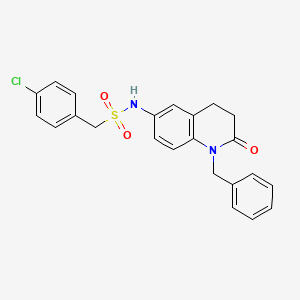
![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)
![5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2721249.png)
